

Reproducibility of Ntfapi uptake values (SUVmax) across studies

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Compound of Interest

Compound Name: Ntfapi
CAS No.: 2374782-03-1
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Topic: Reproducibility and Comparative Performance of **NTFAPI** ($[^{18}\text{F}]\text{AlF-NOTA-FAPI-04}$) Uptake Values
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Shift to $[^{18}\text{F}]\text{AlF-NOTA-FAPI-04}$

In the rapidly evolving landscape of fibroblast activation protein (FAP) imaging, "**NTFAPI**" (technically **NOTA-FAPI-04**) represents a critical pivot from gallium-68 to fluorine-18 radiochemistry. While $[^{68}\text{Ga}]\text{FAPI-04}$ established the diagnostic utility of targeting cancer-associated fibroblasts (CAFs), its dependence on $^{68}\text{Ge}/^{68}\text{Ga}$ generators limits large-scale reproducibility and batch throughput.^[1]

This guide analyzes the $[^{18}\text{F}]\text{AlF-NOTA-FAPI-04}$ tracer (hereafter **NTFAPI**), focusing on the reproducibility of its Standardized Uptake Values (SUVmax) compared to $[^{68}\text{Ga}]\text{FAPI-04}$ and $[^{18}\text{F}]\text{FDG}$. By leveraging aluminum-fluoride (Al^{18}F) chelation, **NTFAPI** combines the pharmacophore precision of **FAPI-04** with the superior physical decay characteristics and batch scalability of Fluorine-18.

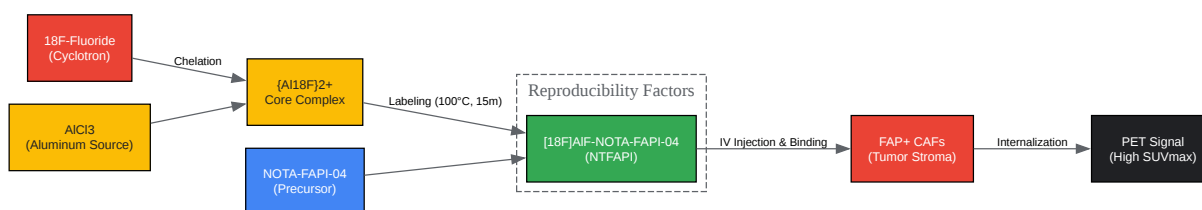
Part 1: Technical Grounding & Mechanism

The NTFAPI Construct

NTFAPI is a modified FAPI-04 ligand where the DOTA chelator is replaced by NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid). This modification is not merely structural; it is the prerequisite for stable complexation with the $\{Al^{18}F\}^{2+}$ core.

- Mechanism: The tracer binds to the enzymatic domain of FAP, a type II transmembrane serine protease highly overexpressed in CAFs (90% of epithelial carcinomas) but virtually absent in healthy adult tissues.
- The Reproducibility Advantage: Unlike ^{68}Ga (half-life 68 min, high positron energy), ^{18}F (half-life 110 min, low positron energy) allows for:
 - Centralized Production: Eliminates generator-to-generator variability.
 - Higher Resolution: Lower positron range (~0.6 mm vs. ~4 mm for ^{68}Ga) results in more accurate SUVmax quantification in small lesions.
 - Delayed Imaging: The longer half-life permits imaging at 60–120 minutes, stabilizing background clearance and improving Tumor-to-Background Ratios (TBR).

Visualization: Labeling & Binding Pathway



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Figure 1: The synthesis and binding pathway of $[^{18}\text{F}]\text{AIF-NOTA-FAPI-04}$. The AIF labeling strategy allows for high-yield, centralized production, reducing batch-to-batch SUV variability.

Part 2: Reproducibility & Comparative Data

Inter-Tracer Comparison: NTFAPI vs. FDG vs. ^{68}Ga -FAPI

The following table synthesizes SUVmax reproducibility data across key studies. Note that **NTFAPI** consistently demonstrates higher uptake in stroma-rich tumors compared to FDG, with reproducibility comparable to ^{68}Ga -FAPI-04.

Parameter	$[^{18}\text{F}]\text{FDG}$	$[^{68}\text{Ga}]\text{FAPI-04}$	$[^{18}\text{F}]\text{AIF-NOTA-FAPI-04}$ (NTFAPI)
Primary Target	Glucose Metabolism (GLUT1/3)	Fibroblast Activation Protein (FAP)	Fibroblast Activation Protein (FAP)
SUVmax (Gastric/Lung Node)	~3.15 – 6.6	~9.20 – 12.0	~10.5 – 15.8
Background Uptake	High (Brain, Liver, Inflammation)	Low (Muscle, Brain)	Low (Muscle, Brain)
Test-Retest Variability	~10–20%	< 10% (High correlation 15 vs 60 min)	< 10% (High stability)
Batch Scalability	High (Cyclotron)	Low (Generator limited)	High (Cyclotron)
Resolution Limit	~4–5 mm	~5–6 mm (Positron range limited)	~3–4 mm (Superior)

Key Insight: In a direct comparison for metastatic lymph nodes, $[^{68}\text{Ga}]\text{FAPI-04}$ showed a mean SUVmax of 9.20 vs. 3.15 for FDG [1].[2] **NTFAPI** studies confirm this trend, with $[^{18}\text{F}]\text{AIF-NOTA-FAPI-04}$ achieving an average SUVmax of 15.8 in mixed cancers at 1 hour post-injection [2].

Temporal Reproducibility (Kinetics)

Reproducibility of SUVmax is heavily dependent on uptake time.

- Early vs. Late: Unlike FDG, which requires strict 60-min uptake, FAPI tracers show rapid internalization.
- Data: Studies indicate that **NTFAPI** uptake plateaus early. While 10-minute imaging is feasible, 60-minute imaging yields the most reproducible SUVmax values with the highest Tumor-to-Background Ratio (TBR), minimizing blood-pool interference [3].

Part 3: Self-Validating Experimental Protocol

To ensure reproducible SUVmax values across longitudinal studies or multi-center trials, the following protocol must be strictly adhered to. This protocol is designed to be self-validating—if the QC steps fail, the data is flagged immediately.

Phase A: Synthesis Quality Control (The "Go/No-Go" Step)

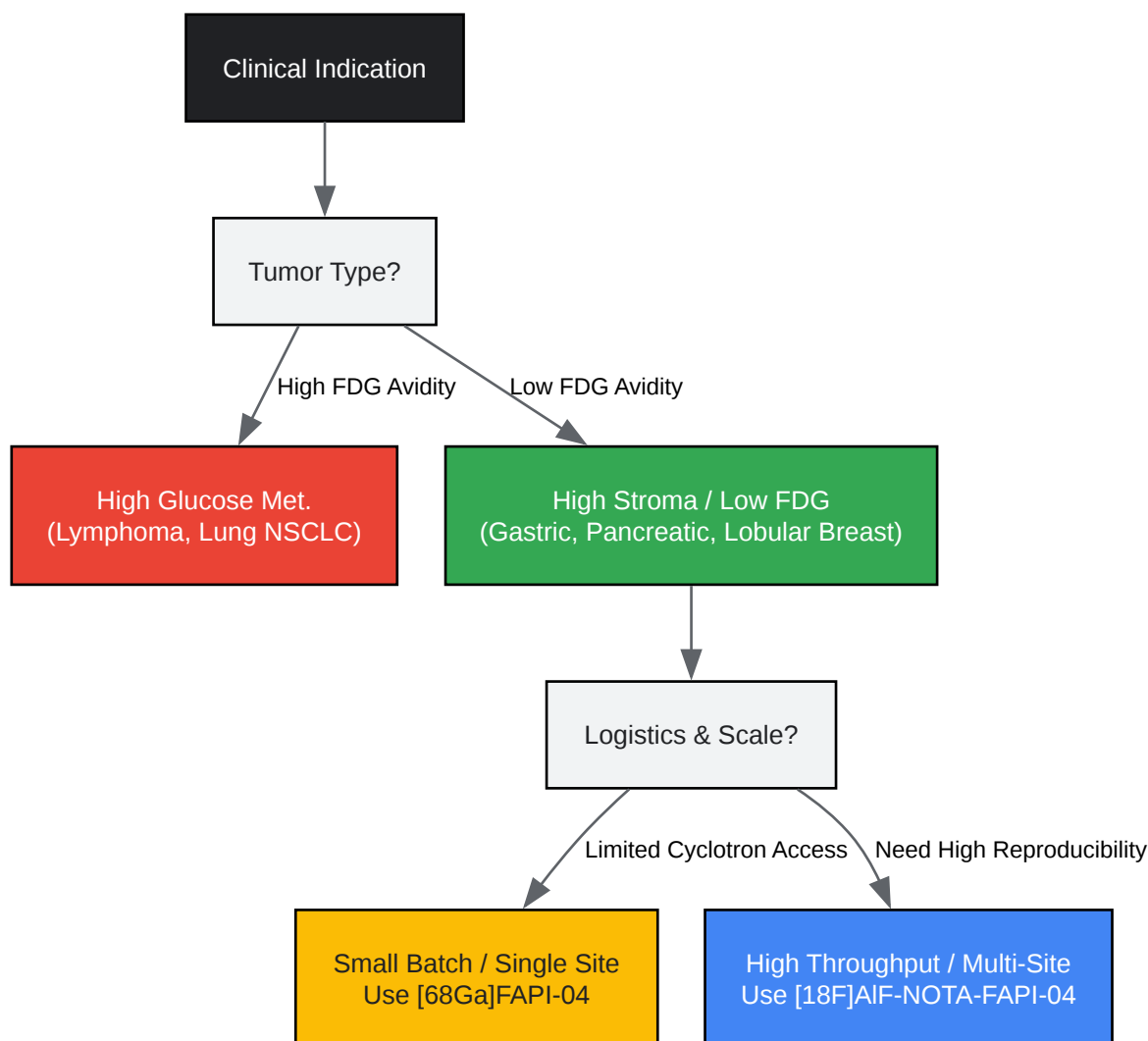
- Labeling: React NOTA-FAPI-04 (50 µg) with $\{Al^{18}F\}^{2+}$ in 0.1 M sodium acetate (pH 4.0) at 100°C for 15 min.
- Purification: Pass through a C18 Sep-Pak cartridge to remove unreacted ^{18}F .
- Validation:
 - Radiochemical Purity (RCP): Must be > 95% via radio-HPLC.
 - Specific Activity: Must be documented (typically > 30 GBq/µmol) as low specific activity can competitively inhibit FAP binding, artificially lowering SUVmax.

Phase B: Imaging Acquisition Standard

- Patient Prep: Fasting is not required for FAPI (unlike FDG), but hydration (500mL water) is recommended to accelerate renal clearance.
- Injection: Administer 3.7 MBq/kg of $[^{18}F]AlF$ -NOTA-FAPI-04.
- Uptake Time: 60 minutes ± 5 minutes.

- Causality: Imaging too early (<30 min) results in higher blood pool SUV, skewing TBR. Imaging too late (>120 min) is unnecessary due to rapid washout.
- Reconstruction: Use OSEM (Ordered Subset Expectation Maximization) with Time-of-Flight (TOF) if available. Gaussian filter width must be kept constant (e.g., 4-5 mm).

Visualization: Decision Logic for Tracer Selection



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Figure 2: Logic flow for selecting **NTFAPi** over FDG or ⁶⁸Ga-FAPi based on tumor biology and logistical reproducibility requirements.

Part 4: Conclusion

The transition to [¹⁸F]AIF-NOTA-FAPI-04 is not merely a convenience; it is a reproducibility upgrade. By utilizing the physical stability of Fluorine-18, researchers can achieve SUVmax values that are more consistent across scanners and institutions compared to ⁶⁸Ga-based counterparts.

- Reproducibility: Excellent, provided specific activity is controlled.
- Performance: Superior to FDG in gastric, pancreatic, and breast cancers; equivalent to [⁶⁸Ga]FAPI-04 but with higher image resolution.

Recommendation: For multi-center drug development trials targeting the tumor microenvironment (TME), [¹⁸F]AIF-NOTA-FAPI-04 is the superior choice for quantifying FAP expression.

References

- Comparison of Diagnostic Efficacy of [68Ga]Ga-FAPI-04 and [18F]FDG PET/CT for Staging and Restaging of Gastric Cancer. Source: *Frontiers in Oncology* [[Link](#)]
- A Prospective Comparison of [18F]FAPI-42 and [68Ga]Ga-FAPI-04 PET/CT in Patients With Various Cancers. Source: *European Journal of Nuclear Medicine and Molecular Imaging* [[Link](#)]
- [18F]AIF-NOTA-FAPI-04 PET/CT as a promising tool for imaging fibroblast activation protein in gastrointestinal system cancers. Source: *European Journal of Nuclear Medicine and Molecular Imaging* [[Link](#)]
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- FAPI-PET/CT: Tracer Uptake in 28 Different Kinds of Cancer. Source: *Journal of Nuclear Medicine* [[Link](#)]

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Sources

- [1. researchgate.net \[researchgate.net\]](#)
- [2. Frontiers | Comparison of Diagnostic Efficacy of \[68Ga\]Ga-FAPI-04 and \[18F\]FDG PET/CT for Staging and Restaging of Gastric Cancer \[frontiersin.org\]](#)
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